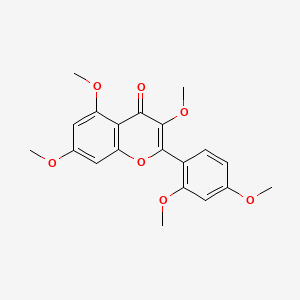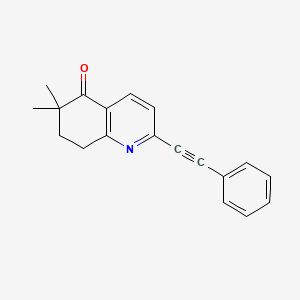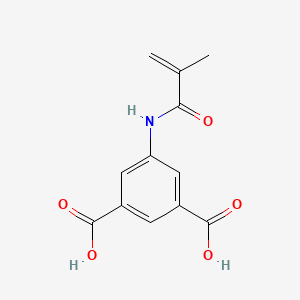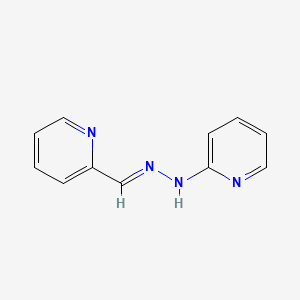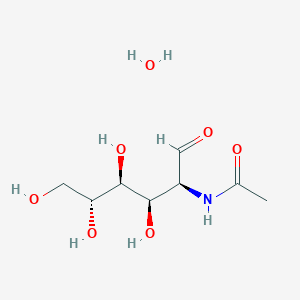
N-acétylmannosamine hydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-mannosamine (2-ACETAMIDO-2-DEOXY-D-MANNOPYRANOSE HYDRATE) is a monosaccharide used as a precursor in the chemical or enzymatic synthesis of the neuraminic acids found in glycolipids and glycoproteins . It is also known as ManNAc and is a potential drug for the treatment of hereditary inclusion body myopathy . It has been reported to improve cognitive function in aged animals .
Synthesis Analysis
N-Acetyl-D-mannosamine is used for the synthesis of sialic acid . It is also a synthetic intermediate for a number of carbohydrate-derived families of biologically active compounds and pharmaceutical candidates . A practical method for the stereoselective synthesis of β-glycosides of mannosamine has been reported .Molecular Structure Analysis
The molecular formula of N-Acetyl-D-mannosamine hydrate is C8H17NO7 . Its molecular weight is 239.22 g/mol . The InChIKey is KVWIBLJBIFTKIZ-XNJRRJNCSA-N .Chemical Reactions Analysis
N-Acetyl-D-mannosamine is involved in various chemical reactions. For instance, it is used in the synthesis of sialic acid . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
N-Acetyl-D-mannosamine hydrate has a molecular weight of 239.22 g/mol . It has 6 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 239.10050188 g/mol .Applications De Recherche Scientifique
Traitement de la myopathie GNE
La myopathie GNE est une maladie musculaire génétique causée par une déficience de l'enzyme limitante dans la biosynthèse de l'acide N-acétylneuraminique (Neu5Ac) . L'N-acétylmannosamine (ManNAc) a été évaluée pour sa sécurité et son efficacité chez les patients atteints de myopathie GNE . L'étude a montré que le ManNAc augmentait le Neu5Ac plasmatique et la sialylation sarcolemmale, et ralentissait le taux de déclin de la force des membres supérieurs et inférieurs .
Ingénierie métabolique des glycoconjugués
L'ingénierie métabolique des glycoconjugués (MGE) est une technique permettant de manipuler le métabolisme cellulaire pour moduler la glycosylation . La MGE est utilisée pour augmenter les niveaux de glycanes naturels et pour installer des monosaccharides non naturels dans les glycoconjugués . Les analogues de l'N-acétylmannosamine (ManNAc) sont des exemples de monosaccharides modifiés utilisés en MGE .
Modélisation pharmacocinétique
Un modèle pharmacocinétique de population semi-mécanistique a été développé pour caractériser simultanément le ManNAc plasmatique et son métabolite Neu5Ac après administration orale de ManNAc à des sujets atteints de myopathie GNE . Ce modèle peut aider à comprendre le comportement du médicament dans l'organisme et à optimiser son dosage .
Accumulation de glycosphingolipides
Il existe une accumulation non spécifique des glycosphingolipides dans la myopathie GNE . Comme l'N-acétylmannosamine (ManNAc) est impliquée dans la biosynthèse de l'acide sialique, elle pourrait jouer un rôle dans la modulation de cette accumulation .
Mécanisme D'action
Safety and Hazards
N-Acetyl-D-mannosamine hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-D-mannosamine hydrate involves the conversion of D-mannose to N-Acetyl-D-mannosamine followed by hydration.", "Starting Materials": ["D-mannose", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Water"], "Reaction": [ "Step 1: D-mannose is reacted with acetic anhydride in the presence of sodium acetate and heated to form N-Acetyl-D-mannosamine.", "Step 2: The resulting N-Acetyl-D-mannosamine is then hydrated by adding methanol and hydrochloric acid followed by the addition of water to form N-Acetyl-D-mannosamine hydrate.", "Step 3: The N-Acetyl-D-mannosamine hydrate is then filtered, washed and dried to obtain the final product." ] } | |
| 3615-17-6 | |
Formule moléculaire |
C8H15NO6 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
N-[(2S,3R,4S,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8-/m0/s1 |
Clé InChI |
OVRNDRQMDRJTHS-SHGPDSBTSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@@H]1O)CO)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Apparence |
Solid powder |
| 4773-29-9 3615-17-6 |
|
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-acetamido-2-deoxy-D-mannose D-mannose, 2-(acetylamino)-2-deoxy- N-acetyl-D-mannosamine N-acetylmannosamine N-acetylmannosamine, (D)-isomer N-acetylmannosamine, (L)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)
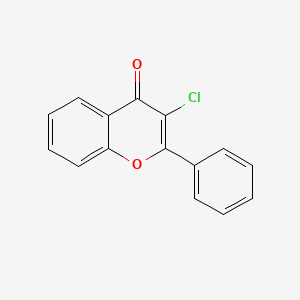
![N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)benzamide](/img/structure/B1676826.png)
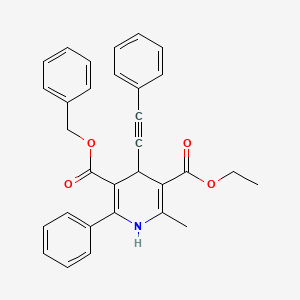
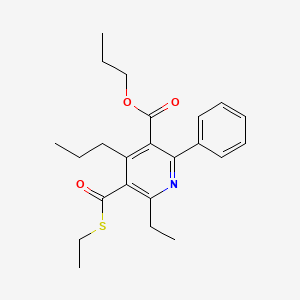
![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676831.png)
![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B1676834.png)
![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonooxypropyl] dihydrogen phosphate](/img/structure/B1676835.png)
![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)
![[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B1676840.png)
